molecular formula C14H12F3NO2 B8170330 2-Methoxy-4'-trifluoromethoxy-biphenyl-3-ylamine

2-Methoxy-4'-trifluoromethoxy-biphenyl-3-ylamine

Cat. No.: B8170330
M. Wt: 283.24 g/mol
InChI Key: OYOWMARIBQXEHA-UHFFFAOYSA-N
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Description

2-Methoxy-4’-trifluoromethoxy-biphenyl-3-ylamine is an organic compound with the molecular formula C14H12F3NO2 It is a biphenyl derivative, characterized by the presence of methoxy and trifluoromethoxy groups attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4’-trifluoromethoxy-biphenyl-3-ylamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

    Introduction of Methoxy and Trifluoromethoxy Groups: The methoxy and trifluoromethoxy groups can be introduced through nucleophilic substitution reactions using appropriate methoxy and trifluoromethoxy reagents.

Industrial Production Methods

Industrial production methods for 2-Methoxy-4’-trifluoromethoxy-biphenyl-3-ylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4’-trifluoromethoxy-biphenyl-3-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methoxy and trifluoromethoxy reagents, amine sources

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted biphenyl derivatives

Scientific Research Applications

2-Methoxy-4’-trifluoromethoxy-biphenyl-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including its interaction with various biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-trifluoromethoxy-biphenyl-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4’-trifluoromethyl-biphenyl-3-ylamine
  • 2-Methoxy-4’-trifluoromethoxy-biphenyl-3-carboxylic acid
  • 2-Methoxy-4’-trifluoromethoxy-biphenyl-3-boronic acid

Uniqueness

2-Methoxy-4’-trifluoromethoxy-biphenyl-3-ylamine is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-3-[4-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-13-11(3-2-4-12(13)18)9-5-7-10(8-6-9)20-14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOWMARIBQXEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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